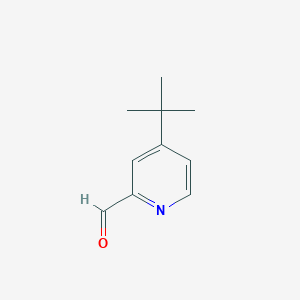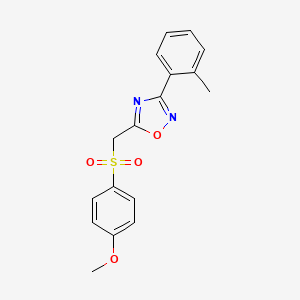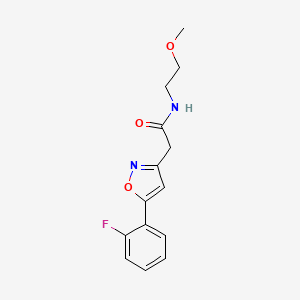
4-(叔丁基)吡啶甲醛
描述
“4-(Tert-butyl)picolinaldehyde” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of “4-(Tert-butyl)picolinaldehyde” consists of a picolinaldehyde group (a pyridine ring with an aldehyde group) and a tert-butyl group attached to the 4-position of the pyridine ring .科学研究应用
钴分析中的分光光度试剂
- 吡啶甲醛衍生物,如吡啶甲醛 4-苯基-3-硫代半氨基咔唑,用作选择性测定钴的分光光度试剂,特别是在存在铁的情况下。这种应用在钢分析中很重要,其中准确检测痕量金属至关重要(Ariza, Pavón, & Pino, 1976)。
氨基酸外消旋化的催化剂
- 吡啶甲醛的金属配合物已被确定为低成本且环保的催化剂。它们对氨基酸的外消旋化表现出高的反应速率和转化率,这一过程对于制备用于制药和化工行业的对映体纯氨基酸至关重要(Felten, Zhu, & Aron, 2010)。
放射性药物应用的配体合成
- 在放射性药物配体的开发中,叔丁酯酯用作吡啶甲酸部分的保护基。这种方法在 H2dedpa 和 H4octapa 等配体的合成中显示出前景,这些配体与钇的配位化学有关,可用于放射性药物中(Price, Cawthray, Adam, & Orvig, 2014)。
水氧化催化
- 带有吡啶配体的电中性 Ru(III) 配合物,包括 4-吡啶,已被合成并表征,以了解其催化化学和光化学水氧化的效率。这项研究突出了此类配合物在能量转换应用中的潜力(Lu, Gao, Chen, Liu, & Sun, 2017)。
有机合成中的多相催化
- 聚苯乙烯负载的非对映选择性噁唑啉衍生物,包括带有叔丁基的衍生物,已被用作对映选择性有机反应中的多相催化剂。这些催化剂在绿色化学应用中特别有效,例如亨利反应(Maggi, Lanari, Oro, Sartori, & Vaccaro, 2011)。
安全和危害
作用机制
Target of Action
4-(Tert-butyl)picolinaldehyde is a chemical compound that has been used in the synthesis of biologically active natural products . .
Mode of Action
It’s worth noting that compounds with a tert-butyl group have been tested as inhibitors of undesired polymerization during the processing of liquid pyrolysis products .
Biochemical Pathways
The tert-butyl group, which is part of the 4-(Tert-butyl)picolinaldehyde structure, is known to have unique reactivity patterns. It is involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Result of Action
It’s worth noting that compounds with a tert-butyl group have been shown to inhibit undesired polymerization during the processing of liquid pyrolysis products .
属性
IUPAC Name |
4-tert-butylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNDWLWHZWBDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)picolinaldehyde | |
CAS RN |
67141-22-4 | |
| Record name | 4-tert-butylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2830594.png)
![4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid](/img/structure/B2830596.png)

![(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride](/img/structure/B2830601.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2830604.png)


![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2830608.png)
![4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine](/img/structure/B2830609.png)
![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/no-structure.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830613.png)
